![molecular formula C9H8Br2O3 B231589 2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol CAS No. 18525-14-9](/img/structure/B231589.png)
2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol
Vue d'ensemble
Description
“2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol” is a chemical compound that belongs to the class of phenols . It has a molecular formula of C10H12O2 .
Synthesis Analysis
The synthesis of compounds similar to “2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol” often involves the Claisen-Schmidt condensation . This reaction is typically followed by the Algar-Flynn-Oyamada reaction . The Trimethoxyphenyl (TMP) group, which is part of the structure of this compound, is a common pharmacophore in many potent agents .Applications De Recherche Scientifique
Chemical Structure and Analysis
- Studies on the structural analysis of related compounds like (E)-2-[4-tert-Butyl-5-(2,4,5-trimethoxybenzyl)thiazol-2-yliminomethyl]phenol demonstrate the importance of understanding molecular configuration and intermolecular interactions in such compounds (Hu, Cao, & Ma, 2007).
Biochemical Properties and Potential Applications
- The compound 2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol and its derivatives have been explored for their biochemical properties. For instance, derivatives from Myristica fragrans (mace spice) showed PARP-1 and NF-κB inhibitory effects, suggesting potential in therapeutic applications (Acuña et al., 2016).
Fluorescent Properties
- The fluorescent properties of compounds containing the 2,4,5-trimethoxyphenyl moiety have been investigated. Studies show that the position of methoxy groups significantly affects the fluorescent properties, which could be useful in developing fluorescence-based applications (Suwunwong, Chantrapromma, & Fun, 2011).
Stability and Reactivity Studies
- Research into the stabilities and reactivities of related compounds, such as tris- and bis(2,4,6-trimethoxyphenyl)carbenium salts, provides insights into the chemical behavior of 2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol derivatives, crucial for applications in synthetic chemistry (Wada et al., 1997).
Polymerization and Catalysis
- The compound's derivatives have been used in the synthesis of polymers and in catalysis. For example, research on the synthesis of 2-methoxy-4,6-di(prop-1-enyl)phenol from eugenol and its activity as an antioxidant shows potential applications in material science and biochemistry (Hernawan, Purwono, & Wahyuningsih, 2012).
Antioxidant and Antimicrobial Properties
- The antioxidant and antimicrobial properties of related phenolic compounds have been studied, suggesting the potential use of 2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol derivatives in health-related applications. For instance, maple syrup phytochemicals, which include similar compounds, have been identified as having antioxidant phenolic compounds (Li & Seeram, 2010).
Molecular Mechanism and Bioremediation
- Research into the molecular mechanisms of compounds like 2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol can contribute to bioremediation strategies. For instance, the role of laccase in bioremediation of environmental pollutants highlights the relevance of these compounds in environmental science (Chhaya & Gupte, 2013).
Orientations Futures
The future directions for the study and application of “2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol” and similar compounds could involve further exploration of their diverse bioactivity effects . This could potentially lead to the development of new therapeutic agents for a wide range of medical conditions .
Propriétés
IUPAC Name |
2-[1-(2,4,5-trimethoxyphenyl)prop-2-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-5-12(13-8-6-7-9-15(13)19)14-10-17(21-3)18(22-4)11-16(14)20-2/h5-12,19H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFNPUQSPATHPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(C=C)C2=CC=CC=C2O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398211 | |
| Record name | AC1MZZPI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18525-14-9 | |
| Record name | AC1MZZPI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(3,4-Dimethylphenoxy)ethylidene]hydrazinecarboximidamide](/img/structure/B231510.png)
![1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B231514.png)

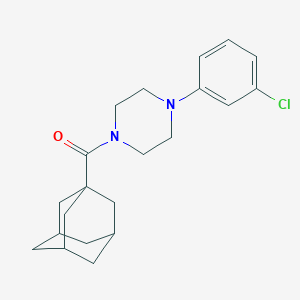
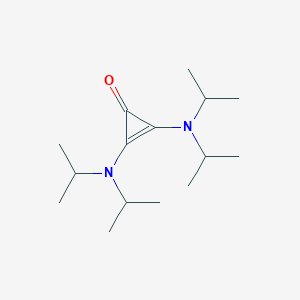
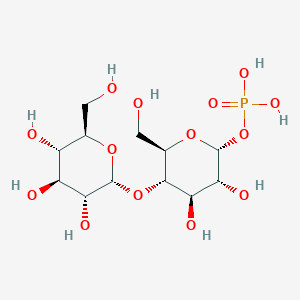

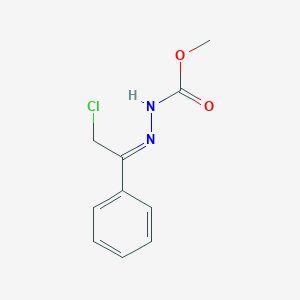
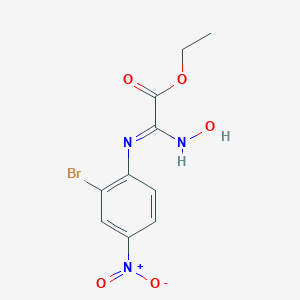
![3-(7-azabicyclo[4.1.0]hept-7-yl)-2-methyl-4(3H)-quinazolinone](/img/structure/B231543.png)
![2,3-dihydroxypropyl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B231547.png)
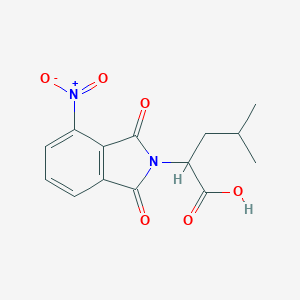
![1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro-](/img/structure/B231553.png)